S-((N-(p-Methoxyphenethyl)amidino)methyl) hydrogen thiosulfate
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Overview
Description
S-((N-(p-Methoxyphenethyl)amidino)methyl) hydrogen thiosulfate is an organosulfur compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of sulfur-nitrogen bonds, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(p-Methoxyphenethyl)amidino)methyl) hydrogen thiosulfate typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidants and catalysts to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale oxidative coupling reactions. The use of electrochemical synthesis has also been explored, which offers an efficient and environmentally friendly approach to producing this compound .
Chemical Reactions Analysis
Types of Reactions
S-((N-(p-Methoxyphenethyl)amidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants such as hydrogen peroxide and catalysts like transition metal complexes. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfinamides, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-((N-(p-Methoxyphenethyl)amidino)methyl) hydrogen thiosulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which S-((N-(p-Methoxyphenethyl)amidino)methyl) hydrogen thiosulfate exerts its effects involves the formation of sulfur-nitrogen bonds. These bonds interact with various molecular targets and pathways, influencing the compound’s reactivity and stability . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include sulfenamides, sulfinamides, and sulfonamides, which also contain sulfur-nitrogen bonds and exhibit similar chemical properties .
Uniqueness
What sets S-((N-(p-Methoxyphenethyl)amidino)methyl) hydrogen thiosulfate apart is its specific structural configuration, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise chemical control and selectivity .
Properties
CAS No. |
40283-94-1 |
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Molecular Formula |
C11H16N2O4S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C11H16N2O4S2/c1-17-10-4-2-9(3-5-10)6-7-13-11(12)8-18-19(14,15)16/h2-5H,6-8H2,1H3,(H2,12,13)(H,14,15,16) |
InChI Key |
VPTIXDOSBAIVCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
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